molecular formula C18H19FN2O3S B2666963 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 955674-21-2

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2666963
CAS No.: 955674-21-2
M. Wt: 362.42
InChI Key: UBAITMIOIXHNMK-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the tetrahydroisoquinoline and fluorophenyl groups suggests potential biological activity, making it a compound of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Acetylation: The tetrahydroisoquinoline core can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Sulfonamide formation: The acetylated tetrahydroisoquinoline can then be reacted with a sulfonyl chloride derivative of the fluorophenyl group to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce an amine-substituted compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as an antibacterial or anticancer agent.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl derivatives: Compounds with similar aromatic substitution patterns.

Uniqueness

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is unique due to the combination of its tetrahydroisoquinoline core, acetyl group, and fluorophenyl sulfonamide moiety, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13(22)21-9-8-15-4-7-18(10-16(15)11-21)20-25(23,24)12-14-2-5-17(19)6-3-14/h2-7,10,20H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAITMIOIXHNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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